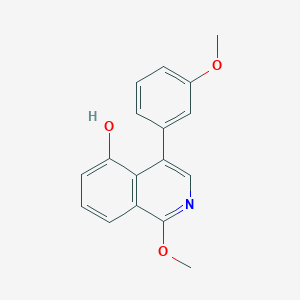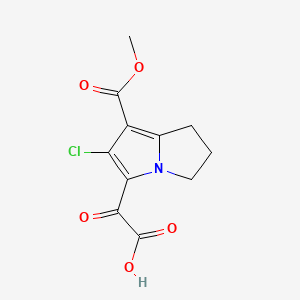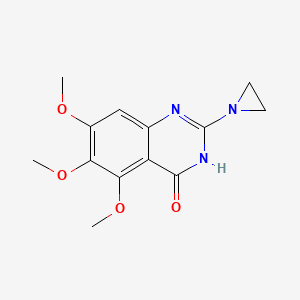
1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol is a chemical compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions, followed by decarboxylation to yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes to enhance efficiency and yield. Metal catalysts, such as palladium or nickel, are commonly used in these reactions to facilitate cyclization and condensation steps . Additionally, advancements in green chemistry have led to the development of catalyst-free processes in water, reducing the environmental impact of these syntheses .
化学反応の分析
Types of Reactions
1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol has several scientific research applications:
作用機序
The mechanism of action of 1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they can inhibit certain enzymes involved in disease pathways or bind to receptors to exert therapeutic effects .
類似化合物との比較
Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Tetrahydroisoquinoline: A reduced form of isoquinoline with diverse biological activities.
Quinoxaline: A related heterocyclic compound with applications in medicinal chemistry.
Uniqueness
1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
656233-92-0 |
|---|---|
分子式 |
C17H15NO3 |
分子量 |
281.30 g/mol |
IUPAC名 |
1-methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol |
InChI |
InChI=1S/C17H15NO3/c1-20-12-6-3-5-11(9-12)14-10-18-17(21-2)13-7-4-8-15(19)16(13)14/h3-10,19H,1-2H3 |
InChIキー |
HRQDANRFJOWOTG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B15064288.png)

![10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15064297.png)


![2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol](/img/structure/B15064330.png)






![4-Hydrazinyl-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064367.png)
![2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol)](/img/structure/B15064374.png)
